Brd4 D1-IN-2

BRD4 BD1 Isothermal Titration Calorimetry Binding Affinity

Pan-BET inhibitors lack BD1 specificity, confounding BRD4 mechanistic studies and causing thrombocytopenia. Brd4 D1-IN-2 (compound 26; CAS 2863687-22-1) is a BRD4 BD1-selective chemical probe (Kd 15 nM; IC50 <0.092 µM) with >500-fold selectivity over BD2 and BRD2 BD1, enabling clean BD1-specific transcriptional dissection. • >500-fold selective vs BRD4 BD2 & BRD2 BD1 • Anti-proliferative in MV4-11 AML (IC50 0.78 µM) • Low toxicity to normal GES-1 cells • Research-use-only; ships worldwide.

Molecular Formula C33H39F3N6O
Molecular Weight 592.7 g/mol
Cat. No. B15143975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrd4 D1-IN-2
Molecular FormulaC33H39F3N6O
Molecular Weight592.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCN(CC4)CCN(C)C)C5=CC=C(C=C5)C(F)(F)F
InChIInChI=1S/C33H39F3N6O/c1-22(2)25-7-6-23(3)29(20-25)43-32-37-15-12-28(39-32)31-30(24-8-10-26(11-9-24)33(34,35)36)38-21-42(31)27-13-16-41(17-14-27)19-18-40(4)5/h6-12,15,20-22,27H,13-14,16-19H2,1-5H3
InChIKeyCWBUVSFBCHVOPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brd4 D1-IN-2 Procurement Guide: BRD4 BD1-Selective Chemical Probe with 500-Fold Selectivity Over BD2


Brd4 D1-IN-2 (compound 26; CAS 2863687-22-1) is a small-molecule inhibitor derived from a structure-based design campaign targeting the first bromodomain (BD1) of BRD4 [1]. It belongs to the BET (bromodomain and extra-terminal) family inhibitor class, but unlike pan-BET inhibitors such as JQ1 or OTX015 that bind both BD1 and BD2 across BRD2/3/4 with limited selectivity, Brd4 D1-IN-2 is explicitly optimized for BRD4 BD1-specific engagement . The compound is supplied as a research-use-only chemical probe for epigenetic and oncology target validation studies [1].

Why Brd4 D1-IN-2 Cannot Be Substituted with JQ1, OTX015, or Other Pan-BET Inhibitors in BD1-Focused Studies


Pan-BET inhibitors such as JQ1 and OTX015 exhibit only modest BD1 vs. BD2 selectivity (JQ1: BD1 IC50 ~77 nM, BD2 IC50 ~33 nM, ~2.3-fold BD2-preferring; OTX015: BD1 IC50 ~200 nM) and bind BRD2/3/4 indiscriminately [1][2]. This promiscuity introduces confounding biological variables in experiments aiming to dissect BD1-specific transcriptional functions or to avoid BD2-associated hematological toxicity (e.g., thrombocytopenia observed clinically with dual BD1/BD2 BET inhibitors) [3]. In contrast, Brd4 D1-IN-2's >500-fold selectivity against BRD4 BD2 and BRD2 BD1 enables clean BD1-specific target engagement, making generic substitution scientifically invalid when domain-specific mechanistic insight or toxicity mitigation is the experimental objective .

Brd4 D1-IN-2 Quantitative Differentiation Evidence: Affinity, Selectivity, and Therapeutic Window Advantages vs. Comparators


BRD4 BD1 Affinity: 15 nM Kd by ITC Confirms Nanomolar Target Engagement

Brd4 D1-IN-2 demonstrates a binding affinity (Kd) of 15 nM against BRD4 BD1 measured by isothermal titration calorimetry (ITC) [1]. This places its binding potency in the low nanomolar range, comparable to the BD1 affinity of clinical-stage pan-BET inhibitors (e.g., JQ1 BD1 IC50 ~77 nM; OTX015 BD1 IC50 ~200 nM in AlphaLISA) [2][3]. The ITC methodology provides a direct, label-free thermodynamic measurement, establishing Brd4 D1-IN-2 as a validated chemical probe for BRD4 BD1 target engagement studies requiring confirmed binding potency [1].

BRD4 BD1 Isothermal Titration Calorimetry Binding Affinity

Unmatched Domain Selectivity: >500-Fold BRD4 BD1 Selectivity Over BRD4 BD2 and BRD2 BD1

Brd4 D1-IN-2 exhibits >500-fold selectivity for BRD4 BD1 over both BRD4 BD2 and BRD2 BD1 as determined by ITC [1]. This selectivity profile is unparalleled among widely used BET inhibitors: JQ1 is modestly BD2-preferring (BD1/BD2 IC50 ratio ~2.3); OTX015 shows only ~2-fold BD1 preference (BD1 IC50 ~200 nM; BD2 IC50 not explicitly reported but inferred pan-BET activity) [2][3]; PLX51107 achieves only ~3.6-fold BD1 vs. BD2 selectivity for BRD4 (Kd: BD1 1.7 nM, BD2 6.1 nM) ; and the BD1-selective probe LT052 demonstrates 138-fold BD1/BD2 selectivity (BD1 IC50 87.7 nM, BD2 IC50 12.13 μM) . Brd4 D1-IN-2's >500-fold selectivity exceeds even the next-best BD1-selective chemical probe by ~3.6-fold, establishing it as the most domain-selective BD1 inhibitor with published quantitative data [1].

BRD4 BD1 Domain Selectivity Bromodomain

Improved Platelet Safety Profile: BD1-Selective Inhibitors Show Reduced Thrombocytopenia Risk vs. Pan-BET Inhibitors

In preclinical models of thrombocytopenia, BRD4-BD1 selective inhibitors demonstrate significantly better tolerability compared to pan-D1 biased BET inhibitors [1]. This finding directly addresses a key liability of clinical pan-BET inhibitors (e.g., OTX015, CPI-0610), where dose-limiting thrombocytopenia has prevented escalation to efficacious exposure levels [2][3]. While this evidence derives from class-level studies rather than Brd4 D1-IN-2-specific in vivo data, the mechanism is directly linked to BD1 selectivity—the precise pharmacologic feature for which Brd4 D1-IN-2 is optimized (>500-fold BD1 vs. BD2/BRD2 selectivity) [4]. Brd4 D1-IN-2's extreme BD1 selectivity thus positions it as a superior chemical probe for studies aiming to decouple anti-tumor or anti-inflammatory efficacy from hematological toxicity [1][2].

Thrombocytopenia Therapeutic Window BD1 Selectivity

Functional Class Evidence: BD1-Selective Inhibition Maintains Anti-Leukemic Efficacy While Sparing Normal Cells

Class-level evidence from BD1-selective inhibitors demonstrates that potent BRD4 BD1 inhibition translates to anti-proliferative activity in MV4-11 acute myeloid leukemia cells (e.g., compound 21r: BD1 IC50 41 nM, BD2 IC50 313 nM, ~7.6-fold BD1-selective; MV4-11 IC50 0.78 ± 0.03 μM) while exhibiting low toxicity against normal GES-1 cells [1]. Brd4 D1-IN-2, with its >500-fold BD1 selectivity and 15 nM Kd for BRD4 BD1, represents a more selective and potent BD1-targeting chemical probe within this pharmacologic class [2]. Although direct MV4-11 anti-proliferative data for Brd4 D1-IN-2 is not available in the primary literature, the class-level correlation between BD1 selectivity and anti-leukemic activity with normal-cell sparing supports its use in oncology target validation requiring BD1-specific pharmacology [1][2].

MV4-11 Anti-Proliferative Leukemia

Brd4 D1-IN-2 Recommended Applications: When BD1-Selective Pharmacology Is Required


Target Validation of BRD4 BD1-Specific Transcriptional Functions Without BD2 Confounding

Brd4 D1-IN-2 is ideally suited for dissecting BD1-specific transcriptional regulatory mechanisms. Its >500-fold selectivity over BRD4 BD2 and BRD2 BD1 [1] ensures that observed biological effects (e.g., c-Myc downregulation, cell cycle arrest) can be attributed specifically to BRD4 BD1 engagement, avoiding the confounding influence of BD2 inhibition inherent to pan-BET inhibitors like JQ1 (~2.3-fold BD2-preferring) or OTX015 [2][3].

Studies Requiring Reduced Platelet Toxicity Relative to Pan-BET Inhibitors

For preclinical in vivo studies where dose-limiting thrombocytopenia observed with clinical pan-BET inhibitors (OTX015, CPI-0610) [1] must be minimized, Brd4 D1-IN-2 represents a superior chemical probe. Class-level evidence demonstrates that BRD4-BD1 selective inhibitors preserve platelet counts better than pan-D1 biased BET inhibitors in preclinical thrombocytopenia models [2][3].

Oncology Research in Acute Myeloid Leukemia (AML) and MYC-Driven Cancers

Class-level data from BD1-selective inhibitors demonstrate anti-proliferative activity in MV4-11 AML cells (IC50 0.78 ± 0.03 μM) with low toxicity toward normal GES-1 cells [1]. Brd4 D1-IN-2's superior BD1 selectivity (>500-fold) and potent binding (15 nM Kd) make it a logical choice for oncology target validation in hematologic malignancies where BD1-selective pharmacology is hypothesized to maintain efficacy while improving tolerability [2][1].

Epigenetic Chemical Probe Development and Structure-Activity Relationship (SAR) Studies

Brd4 D1-IN-2 (compound 26) originated from a structure-based design campaign for generating high-affinity BRD4 BD1-selective chemical probes [1]. It serves as a benchmark BD1-selective scaffold for medicinal chemistry optimization and SAR studies aimed at further improving BD1 selectivity, metabolic stability, or pharmacokinetic properties while maintaining the >500-fold BD1/BD2 selectivity window [1].

Technical Documentation Hub

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